molecular formula C10H16O2 B12313846 Ethyl bicyclo[4.1.0]heptane-7-carboxylate CAS No. 52917-64-3

Ethyl bicyclo[4.1.0]heptane-7-carboxylate

Cat. No.: B12313846
CAS No.: 52917-64-3
M. Wt: 168.23 g/mol
InChI Key: HEMMSWMOEFGELR-UHFFFAOYSA-N
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Description

Ethyl bicyclo[4.1.0]heptane-7-carboxylate is an organic compound with the molecular formula C10H16O2. It is a derivative of bicyclo[4.1.0]heptane, featuring an ethyl ester functional group attached to the carboxylate moiety. This compound is of interest due to its unique bicyclic structure, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl bicyclo[4.1.0]heptane-7-carboxylate typically involves the cyclopropanation of a suitable precursor, such as cyclohexene, followed by esterification. One common method is the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used to convert cyclohexene into bicyclo[4.1.0]heptane . The resulting compound can then be esterified using ethanol and an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl bicyclo[4.1.0]heptane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl bicyclo[4.1.0]heptane-7-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which ethyl bicyclo[4.1.0]heptane-7-carboxylate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or proteins, altering their activity. The bicyclic structure can influence the compound’s binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Ethyl bicyclo[4.1.0]heptane-7-carboxylate can be compared with other bicyclic compounds such as:

The uniqueness of ethyl bicyclo[41

Properties

IUPAC Name

ethyl bicyclo[4.1.0]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-12-10(11)9-7-5-3-4-6-8(7)9/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMMSWMOEFGELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297317
Record name ethyl bicyclo[4.1.0]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52917-64-3
Record name NSC115513
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115513
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl bicyclo[4.1.0]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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